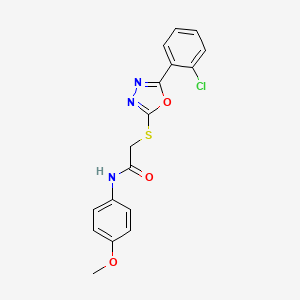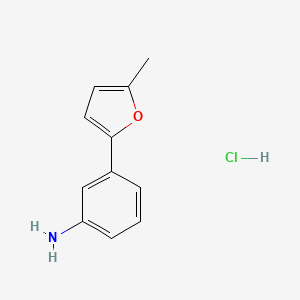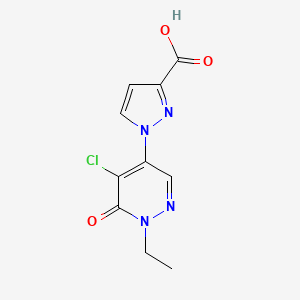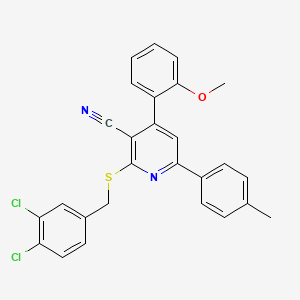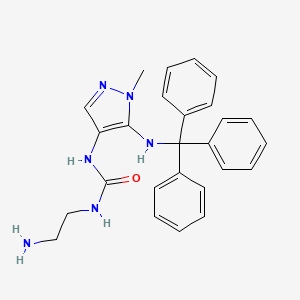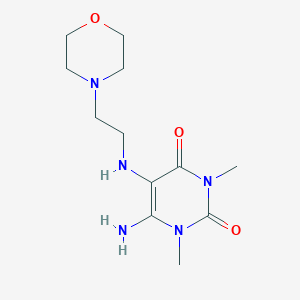
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a morpholinoethylamino group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidin-2,4(1H,3H)-dion umfasst typischerweise mehrstufige organische Reaktionen. Ein häufiges Verfahren beinhaltet die folgenden Schritte:
Bildung des Pyrimidinrings: Der erste Schritt beinhaltet die Kondensation von Harnstoff mit einer geeigneten β-Dicarbonylverbindung unter sauren oder basischen Bedingungen, um den Pyrimidinring zu bilden.
Einführung von Amino- und Methylgruppen: Die Amino- und Methylgruppen werden durch nukleophile Substitutionsreaktionen unter Verwendung geeigneter Amine und Methylierungsmittel eingeführt.
Anlagerung der Morpholinoethylaminogruppe: Der letzte Schritt beinhaltet die Reaktion der Zwischenverbindung mit 2-Chlorethylmorpholin unter basischen Bedingungen, um die Morpholinoethylaminogruppe anzulagern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren, Hochdurchsatz-Screening für Reaktionsbedingungen und die Verwendung von Katalysatoren, um die Ausbeute zu erhöhen und die Reaktionszeit zu verkürzen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidin-2,4(1H,3H)-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Amino- und Morpholinoethylaminogruppen können an nukleophilen Substitutionsreaktionen mit geeigneten Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bildung von entsprechenden N-Oxiden.
Reduktion: Bildung von reduzierten Amin-Derivaten.
Substitution: Bildung von substituierten Pyrimidin-Derivaten.
Wissenschaftliche Forschungsanwendungen
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidin-2,4(1H,3H)-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptorligand untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und entzündungshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidin-2,4(1H,3H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder Nukleinsäuren sein. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder die allosterische Stelle bindet und so die Substratbindung oder Katalyse verhindert. Sie kann auch mit Rezeptoren interagieren, um Signaltransduktionswege zu modulieren.
Wirkmechanismus
The mechanism of action of 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Amino-1,3-dimethyluracil: Fehlt die Morpholinoethylaminogruppe.
5-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidindion: Fehlt die Morpholinoethylaminogruppe und weist ein anderes Substitutionsschema auf.
Einzigartigkeit
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidin-2,4(1H,3H)-dion ist aufgrund des Vorhandenseins der Morpholinoethylaminogruppe einzigartig, die bestimmte chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen und macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C12H21N5O3 |
|---|---|
Molekulargewicht |
283.33 g/mol |
IUPAC-Name |
6-amino-1,3-dimethyl-5-(2-morpholin-4-ylethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H21N5O3/c1-15-10(13)9(11(18)16(2)12(15)19)14-3-4-17-5-7-20-8-6-17/h14H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
TVNBBEMDITVMQD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)NCCN2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)

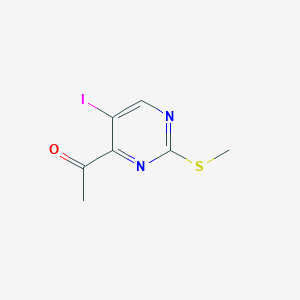
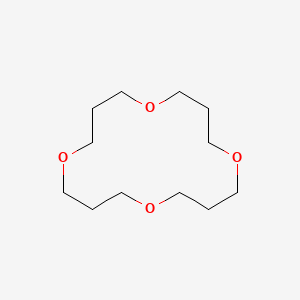
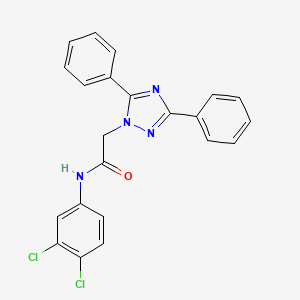
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)

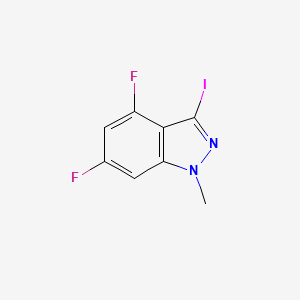
![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
